molecular formula C10H13ClN2O2 B3167919 4-Amino-2-chloro-N-(2-methoxyethyl)benzamide CAS No. 926209-18-9

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide

Cat. No.: B3167919
CAS No.: 926209-18-9
M. Wt: 228.67 g/mol
InChI Key: ZMAIADKLUOQKMC-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide is an organic compound with the molecular formula C10H13ClN2O2. It is a derivative of benzamide, featuring an amino group at the 4-position, a chlorine atom at the 2-position, and a methoxyethyl group attached to the nitrogen of the amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-N-(2-methoxyethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of nitrobenzamides.

    Reduction: Formation of alkylaminobenzamides.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-N-(2-methoxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved can vary, but common targets include enzymes like histone deacetylases (HDACs) and receptors involved in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide is unique due to the combination of functional groups it possesses, which allows for specific interactions in biological systems and unique reactivity in chemical synthesis. The presence of both an amino group and a chlorine atom provides versatility in chemical modifications and potential biological activity .

Properties

IUPAC Name

4-amino-2-chloro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-15-5-4-13-10(14)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAIADKLUOQKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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